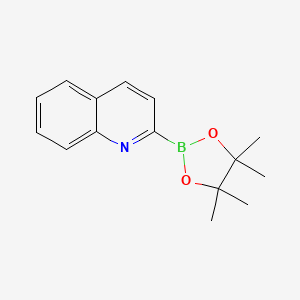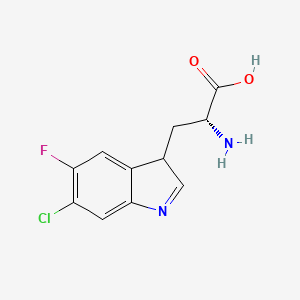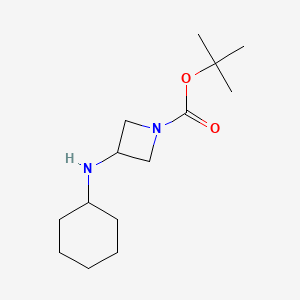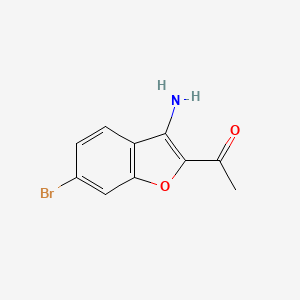
1-(3-Amino-6-bromobenzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-6-bromobenzofuran-2-yl)ethanone is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features an amino group at the 3-position and a bromine atom at the 6-position of the benzofuran ring, with an ethanone group attached to the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of benzofuran followed by nitration and subsequent reduction to introduce the amino group. The final step involves the acylation of the benzofuran derivative to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-6-bromobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Amino-6-bromobenzofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-6-chlorobenzofuran-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-6-fluorobenzofuran-2-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-Amino-6-iodobenzofuran-2-yl)ethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-Amino-6-bromobenzofuran-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
1-(3-amino-6-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-5(13)10-9(12)7-3-2-6(11)4-8(7)14-10/h2-4H,12H2,1H3 |
Clé InChI |
JJTNDCQZLYIVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



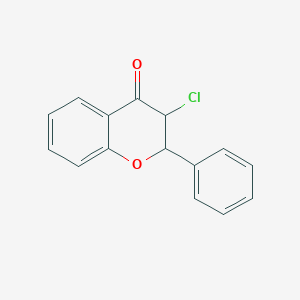

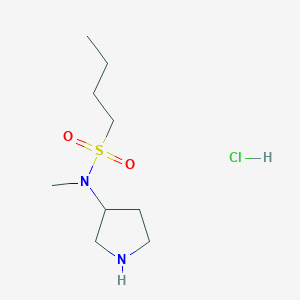


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


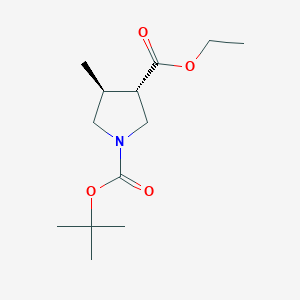
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
